What are the physical and chemical properties of 6-Bromo-3-methylimidazo[1,2-a]pyridine?
What are the physical and chemical properties of 6-Bromo-3-methylimidazo[1,2-a]pyridine?
An In-depth Technical Guide to 6-Bromo-3-methylimidazo[1,2-a]pyridine
Abstract
6-Bromo-3-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound built upon the privileged imidazo[1,2-a]pyridine scaffold. This bicyclic system, formed by the fusion of imidazole and pyridine rings, is a cornerstone in medicinal chemistry, appearing in numerous clinically significant drugs. The presence of a bromine atom at the 6-position and a methyl group at the 3-position imparts specific physicochemical characteristics and provides versatile handles for further chemical modification. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of 6-Bromo-3-methylimidazo[1,2-a]pyridine, details a standard synthesis protocol, discusses its chemical reactivity and applications, and outlines essential safety and handling procedures for laboratory use. This document is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
General Information and Chemical Identifiers
6-Bromo-3-methylimidazo[1,2-a]pyridine is a valuable building block in organic synthesis, particularly for the construction of more complex molecules targeted for biological activity. Its key identifiers and fundamental properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-3-methylimidazo[1,2-a]pyridine | - |
| CAS Number | 1216222-91-1 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇BrN₂ | [1][2][3][4][5] |
| Molecular Weight | 211.06 g/mol | [1][2][4] |
| Canonical SMILES | CC1=CN=C2C=CC(Br)=CN21 | [1] |
| InChI Key | MZGGKPUJKHDJAN-UHFFFAOYSA-N | [2] |
Physical and Spectroscopic Properties
The physical state and spectroscopic signature of a compound are critical for its identification, purification, and quality control.
Physical Properties
| Property | Description | Source(s) |
| Appearance | Pale-yellow to yellow-brown solid. | [5] |
| Melting Point | Data for the 3-methyl isomer is not widely published. The parent compound, 6-Bromoimidazo[1,2-a]pyridine, has a melting point of 76-81 °C, which can serve as an estimate. | |
| Solubility | Generally soluble in organic solvents like Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), and Methanol (MeOH). | [6] |
| Storage | Should be stored in a tightly sealed container in a dry, room-temperature environment. | [1] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and imidazole rings, along with a characteristic singlet for the methyl group protons, typically in the 2.3-2.5 ppm range.
-
¹³C NMR: The carbon NMR spectrum will display eight unique signals corresponding to each carbon atom in the molecule.[7] The carbon bearing the bromine atom will be significantly influenced, and the methyl carbon will appear as an upfield signal.
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ and [M+2]+ peaks, with approximately equal intensity, which is indicative of the presence of a single bromine atom. The exact mass is calculated to be 209.97926.[2]
Chemical Properties and Reactivity
The imidazo[1,2-a]pyridine scaffold is electron-rich, which dictates its reactivity. The electronic properties of this core are modulated by the electron-withdrawing bromine atom and the electron-donating methyl group.
-
Electrophilic Substitution: The C-3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic and is highly susceptible to electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation. However, in this molecule, the C-3 position is already substituted with a methyl group. The next most reactive sites are C-5 and C-7.
-
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. The imidazo[1,2-a]pyridine skeleton is an excellent substrate for such transformations, including visible light-induced reactions to introduce perfluoroalkyl, sulfonyl, and other functional groups, primarily at the C-3 position.[8]
-
Reactivity of the Bromine Atom: The bromine atom at the C-6 position is a key functional handle. It readily participates in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of aryl, alkynyl, and amino substituents, providing a powerful tool for generating molecular diversity in drug discovery programs.
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Reactivity of the Methyl Group: The methyl group at C-3 can also be a site for further functionalization, although it is generally less reactive than the C-H bonds of the aromatic system.
Synthesis Methodology
The most common and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[9][10] For 6-Bromo-3-methylimidazo[1,2-a]pyridine, the synthesis involves the reaction of 2-amino-5-bromopyridine with an α-halopropanone.
Experimental Protocol: Synthesis of 6-Bromo-3-methylimidazo[1,2-a]pyridine
This protocol is a representative procedure based on established cyclization methodologies.[11][12]
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-5-bromopyridine (1.0 equivalent).
-
Add a suitable solvent, such as ethanol or isopropanol.
-
Add 1-chloro-2-propanone or 1-bromo-2-propanone (1.1 equivalents).
-
Add a base, such as sodium bicarbonate (NaHCO₃) (1.2 equivalents), to neutralize the hydrohalic acid byproduct generated during the reaction.
Step 2: Cyclization Reaction
-
Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material (2-amino-5-bromopyridine) is consumed. This typically takes 4-8 hours.
Step 3: Work-up and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Step 4: Purification
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 6-Bromo-3-methylimidazo[1,2-a]pyridine.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Applications in Research and Drug Development
The imidazo[1,2-a]pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in multiple approved drugs like Zolpidem and Alpidem.[13] Derivatives of this core exhibit a wide range of biological activities.
-
Antituberculosis Agents: The imidazo[1,2-a]pyridine core is a key component in novel drug candidates being investigated for the treatment of tuberculosis, including multidrug-resistant strains.[8]
-
Anticancer Agents: Numerous studies have demonstrated the potential of substituted imidazo[1,2-a]pyridines as potent anticancer agents, often acting as kinase inhibitors.[13][14]
-
Central Nervous System (CNS) Agents: This scaffold is well-known for its application in developing anxiolytic, anticonvulsant, and sedative-hypnotic agents.[15]
-
Anti-inflammatory and Antiulcer Agents: Derivatives have been synthesized and evaluated for their anti-inflammatory and antiulcer properties.[10][15]
6-Bromo-3-methylimidazo[1,2-a]pyridine serves as a crucial intermediate for accessing novel analogues within these therapeutic areas, leveraging the C-6 bromine for diversification through cross-coupling reactions.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-Bromo-3-methylimidazo[1,2-a]pyridine is not universally available, data from closely related analogues, such as 6-bromo-2-methylimidazo[1,2-a]pyridine, provide essential safety guidance.
-
Hazard Classification:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
-
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
References
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Optional[13C NMR]. (n.d.). 6-BROMO-3-METHYLIMIDAZO-[1,2-A]-PYRIDINE. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]
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MDPI. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-3-(4-pyridinyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]
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Pharmacia. (2022). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved from [Link]
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MDPI. (2022). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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RSC Publishing. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
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PubMed. (2010). 2-(6-Bromo-3-pyrid-yl)-8-methyl-imidazo[1,2-a]pyrazine. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carboxylic acid. Retrieved from [Link]
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PubMed. (1989). Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Retrieved from [Link]
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ResearchGate. (2023). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]
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ACS Publications. (1977). Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. Retrieved from [Link]
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